N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-isopropoxybenzamide
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Overview
Description
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-isopropoxybenzamide is a complex organic compound that features a thiophene ring, a benzamide group, and an isopropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivative, which is then functionalized to introduce the hydroxyethyl group. The next step involves the coupling of this intermediate with a benzamide derivative that has an isopropoxy substituent. The reactions often require specific catalysts and conditions, such as:
Thiophene Functionalization: This step may involve the use of reagents like Grignard reagents or organolithium compounds to introduce the hydroxyethyl group.
Coupling Reaction: The coupling of the thiophene derivative with the benzamide derivative can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the benzamide carbonyl group would yield an amine.
Scientific Research Applications
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-isopropoxybenzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules, which can provide insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The hydroxyethyl group and the benzamide moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity. The thiophene ring can also interact with hydrophobic pockets in the target protein, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxybenzamide
- N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-ethoxybenzamide
Uniqueness
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which can influence its solubility and binding properties. This makes it distinct from similar compounds with different alkoxy substituents.
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-12(2)22-15-6-4-14(5-7-15)18(21)19-11-10-16-8-9-17(23-16)13(3)20/h4-9,12-13,20H,10-11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENXMIAZWLPYNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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